Home > Products > Screening Compounds P128609 > 5-Fluoro-2'-deoxyuridine
5-Fluoro-2'-deoxyuridine - 2968-28-7

5-Fluoro-2'-deoxyuridine

Catalog Number: EVT-512557
CAS Number: 2968-28-7
Molecular Formula: C9H11FN2O5
Molecular Weight: 246.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Fluoro-2'-deoxyuridine (FUdR) is a fluorinated pyrimidine analog. [] It is classified as an antimetabolite, [, ] specifically a thymidylate synthase inhibitor. [, ] Its primary role in scientific research is as a tool for studying DNA synthesis, cell proliferation, and as a model compound for developing novel drug delivery systems. [, , , , , , ]

Future Directions
  • Improving Drug Delivery Systems: Continuous development of targeted delivery systems, such as liposomes and pharmacosomes, to enhance efficacy and minimize off-target effects. [, ]
  • Overcoming Drug Resistance: Investigating novel strategies to circumvent or overcome resistance mechanisms associated with FUdR and other fluoropyrimidines. [, , ]
  • Combination Therapies: Exploring the synergistic potential of FUdR in combination with other anticancer agents for improved therapeutic outcomes. [, , ]
  • Personalized Medicine: Utilizing genetic and molecular profiling to identify patients most likely to benefit from FUdR-based therapies. [, ]
  • Development of Novel Prodrugs: Synthesizing and evaluating new FUdR prodrugs with improved pharmacological properties, such as enhanced bioavailability, targeted delivery, and reduced toxicity. [, , , , ]

5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP)

Compound Description: 5-Fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) is a key metabolite of 5-Fluoro-2'-deoxyuridine. It acts as a potent inhibitor of thymidylate synthase, an enzyme essential for DNA synthesis. [] FdUMP forms a covalent complex with thymidylate synthase and 5,10-methylenetetrahydrofolate, ultimately blocking the production of thymidine and inhibiting DNA replication. [] Studies show increased formation of FdUMP from 5-Fluoro-2'-deoxyuridine in the presence of 2-deoxy-alpha-D-ribose 1-phosphate and 2'-deoxyuridine. []

3',5'-dioctanoyl-5-fluoro-2'-deoxyuridine (FdUrd-C8)

Compound Description: 3',5'-Dioctanoyl-5-fluoro-2'-deoxyuridine (FdUrd-C8) is a lipophilic prodrug of 5-Fluoro-2'-deoxyuridine. [, , , ] Designed to improve delivery and target specific tissues, FdUrd-C8 is often dissolved in Lipiodol, an oily lymphographic agent, for targeted delivery to the liver. [, , ] This approach aims to enhance drug accumulation in tumor cells while minimizing systemic toxicity. []

5-fluorouracil (5-FU)

Compound Description: 5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent. [, , , , ] While structurally similar to 5-Fluoro-2'-deoxyuridine, 5-FU requires metabolic conversion to exert its cytotoxic effects, primarily through incorporation into RNA and inhibition of thymidylate synthase. [, ] Studies compare the physiologic disposition and antitumor activities of 5-FU and 5-Fluoro-2'-deoxyuridine, highlighting differences in their metabolism and tissue distribution. []

5-fluoro-2'-deoxycytidine

Compound Description: 5-Fluoro-2'-deoxycytidine is a fluorinated pyrimidine analog. [] Research shows it demonstrates greater inhibitory activity on formate incorporation into DNA thymine compared to 5-Fluoro-2'-deoxyuridine. [] This suggests 5-fluoro-2'-deoxycytidine might have a distinct mechanism of action or be metabolized differently within cells.

5'-O-palmitoyl-5-fluoro-2'-deoxyuridine (5'-O-palm-FUdR)

Compound Description: 5'-O-palmitoyl-5-fluoro-2'-deoxyuridine (5'-O-palm-FUdR) is a lipophilic prodrug of 5-Fluoro-2'-deoxyuridine. [] Similar to FdUrd-C8, 5'-O-palm-FUdR is incorporated into liposomes for targeted delivery to tumor cells. [] While exhibiting antitumor activity at lower doses compared to 5-Fluoro-2'-deoxyuridine, 5'-O-palm-FUdR also demonstrates increased toxicity, limiting its therapeutic index. []

3',5'-O-dipalmitoyl-5-fluoro-2'-deoxyuridine (3',5'-O-dipalm-FUdR)

Compound Description: 3',5'-O-dipalmitoyl-5-fluoro-2'-deoxyuridine (3',5'-O-dipalm-FUdR) is another lipophilic prodrug of 5-Fluoro-2'-deoxyuridine, designed for liposomal encapsulation and targeted delivery. [, ] The in vivo distribution and antitumor activity of 3',5'-O-dipalm-FUdR are significantly influenced by the liposome composition and drug-to-lipid ratio. []

3'-O-retinoyl-5-fluoro-2'-deoxyuridine (RFUdR)

Compound Description: 3'-O-Retinoyl-5-fluoro-2'-deoxyuridine (RFUdR) represents a unique dual-acting, mutually masking prodrug approach. [] RFUdR releases both 5-Fluoro-2'-deoxyuridine and all-trans-retinoic acid (RA) upon hydrolysis. [] This design aims to achieve synergistic antitumor effects by combining the cytotoxic activity of 5-Fluoro-2'-deoxyuridine with the differentiation-inducing properties of RA. []

N3-(3-methylbenzoyl)-3',5'-diacetyl-FUDR (FF-705)

Compound Description: N3-(3-methylbenzoyl)-3',5'-diacetyl-FUDR (FF-705) is a derivative of 5-Fluoro-2'-deoxyuridine. [] It exhibits antitumor activity but can induce intestinal lesions in mice. [] Combining FF-705 with α-difluoromethylornithine (DFMO), an ornithine decarboxylase inhibitor, was found to alleviate these intestinal lesions. []

5-methoxymethyl-2'-deoxyuridine

Compound Description: 5-Methoxymethyl-2'-deoxyuridine is a pyrimidine nucleoside analogue with antiviral activity against herpes simplex viruses. [] Unlike 5-Fluoro-2'-deoxyuridine, it does not significantly inhibit cellular DNA or RNA synthesis and shows lower cytotoxicity. []

hexadecyloxypropyl-arabinofuranosylguanine 5'-monophosphate (HDP-P-AraG)

Compound Description: Hexadecyloxypropyl-arabinofuranosylguanine 5'-monophosphate (HDP-P-AraG) is a lipid prodrug investigated for its antiproliferative activity in the context of intraocular diseases. [] While not directly structurally related to 5-Fluoro-2'-deoxyuridine, it represents another example of a nucleoside analogue modified for improved drug delivery and sustained release. []

hexadecyloxypropyl 5-fluoro-2'-deoxyuridine cyclic 3',5'-monophosphate (HDP-cP-5-F-2dUrd)

Compound Description: Hexadecyloxypropyl 5-fluoro-2'-deoxyuridine cyclic 3',5'-monophosphate (HDP-cP-5-F-2dUrd) is a lipid prodrug of 5-Fluoro-2'-deoxyuridine designed for prolonged intravitreal drug delivery. [] It forms a crystalline depot in the vitreous, providing sustained release of active metabolites for the treatment of intraocular proliferation. []

hexadecyloxypropyl 5-fluoro-2'-deoxyuridine 5'-monophosphate (HDP-P-5-F-2dUrd)

Compound Description: Hexadecyloxypropyl 5-fluoro-2'-deoxyuridine 5'-monophosphate (HDP-P-5-F-2dUrd), similar to its cyclic counterpart (HDP-cP-5-F-2dUrd), is a lipid prodrug of 5-Fluoro-2'-deoxyuridine developed for long-lasting intravitreal drug delivery. [] It demonstrates sustained release properties and antiproliferative activity, making it a potential candidate for treating intraocular proliferative diseases. []

Overview

5-Fluoro-2'-deoxyuridine is a synthetic nucleoside analog of deoxyuridine, characterized by the substitution of a fluorine atom at the 5-position of the uracil base. This compound is primarily utilized in the medical field for its antiviral and antineoplastic properties, particularly in cancer treatment. It acts as a prodrug, which is metabolized into its active form, 5-fluoro-2'-deoxyuridine-5'-monophosphate, that interferes with DNA synthesis.

Source

5-Fluoro-2'-deoxyuridine can be derived from various synthetic pathways involving uridine derivatives. Its synthesis often employs methods that modify existing nucleosides to introduce the fluorine substituent effectively.

Classification

5-Fluoro-2'-deoxyuridine is classified as a pyrimidine nucleoside and belongs to the category of antimetabolites. It is specifically categorized under fluorinated compounds used in chemotherapy and antiviral therapies.

Synthesis Analysis

Methods

The synthesis of 5-fluoro-2'-deoxyuridine typically involves several key steps:

  1. Starting Material: The process often begins with uridine or its derivatives.
  2. Fluorination: The introduction of fluorine at the 5-position can be achieved through electrophilic fluorination methods or by using fluorinating agents such as diethylaminosulfur trifluoride.
  3. Purification: The synthesized product is purified using chromatographic techniques to isolate 5-fluoro-2'-deoxyuridine from by-products and unreacted materials.

Technical Details

In one notable synthesis route, 5-fluoro-2'-deoxyuridine is produced via the reaction of uridine with a fluorinating agent, followed by protection and deprotection steps to yield the desired nucleoside structure . The yield and purity of the final product are critical for its efficacy in biological applications.

Molecular Structure Analysis

Structure

The molecular formula for 5-fluoro-2'-deoxyuridine is C10_{10}H12_{12}F1_{1}N2_{2}O4_{4}. Its structural representation includes a deoxyribose sugar linked to a fluorinated uracil base.

Structural Data

  • Molecular Weight: Approximately 228.21 g/mol
  • Melting Point: Typically ranges around 150-155 °C
  • Solubility: Soluble in water and common organic solvents.
Chemical Reactions Analysis

Reactions

5-Fluoro-2'-deoxyuridine undergoes various chemical reactions, particularly in biological systems where it is phosphorylated to form 5-fluoro-2'-deoxyuridine-5'-monophosphate. This active form inhibits thymidylate synthase, leading to disrupted DNA synthesis.

Technical Details

The conversion of 5-fluoro-2'-deoxyuridine to its monophosphate form can be catalyzed by cellular kinases, which adds phosphate groups through phosphorylation reactions . This process is crucial for its mechanism of action against cancer cells.

Mechanism of Action

Process

The primary mechanism by which 5-fluoro-2'-deoxyuridine exerts its effects involves:

  1. Metabolism: Once inside the cell, it is phosphorylated to 5-fluoro-2'-deoxyuridine-5'-monophosphate.
  2. Inhibition of Thymidylate Synthase: The active metabolite inhibits thymidylate synthase, an enzyme essential for converting deoxyuridine monophosphate to deoxythymidine monophosphate, thus blocking DNA synthesis and leading to cell death .

Data

Studies have shown that this inhibition leads to cytotoxic effects in various cancer cell lines, including leukemia and solid tumors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Stability: Stable under dry conditions but sensitive to moisture and light.

Chemical Properties

  • pH: Generally neutral when dissolved in water.
  • Reactivity: Reacts with strong acids or bases; stability can be compromised under extreme pH conditions.

Relevant analyses indicate that proper storage conditions (e.g., -20 °C) can prolong shelf life and maintain efficacy .

Applications

Scientific Uses

5-Fluoro-2'-deoxyuridine has several applications in scientific research and clinical settings:

  1. Anticancer Therapy: Used extensively in chemotherapy regimens for various cancers due to its ability to inhibit DNA synthesis.
  2. Antiviral Agent: Effective against certain viral infections by interfering with viral replication processes.
  3. Research Tool: Utilized in molecular biology studies to investigate nucleic acid metabolism and enzyme inhibition mechanisms .
Introduction to 5-Fluoro-2'-deoxyuridine in Antineoplastic Therapy

Historical Context and Clinical Adoption of Fluoropyrimidine Analogues

The development of fluoropyrimidine analogues marked a pivotal advancement in cancer chemotherapy. 5-Fluoro-2'-deoxyuridine (FdUrd, floxuridine) emerged in the late 1950s as a structural analog of deoxyuridine, engineered to disrupt nucleic acid metabolism in malignant cells. Its evolution paralleled that of 5-fluorouracil (5-FU), with both agents becoming cornerstone treatments for gastrointestinal malignancies. Early preclinical studies revealed FdUrd's superior in vitro and in vivo efficacy against colorectal cancer models compared to 5-FU, attributed to its more efficient metabolic activation and DNA-directed actions [1] [6]. This biochemical advantage translated into enhanced thymidylate synthase (TS) inhibition and greater antineoplastic potency in animal tumor models, sparking clinical interest in FdUrd as a specialized therapeutic agent [1].

Clinical adoption strategies diverged based on pharmacokinetic properties. While 5-FU became the standard for systemic intravenous administration, FdUrd found a specialized niche in regional delivery systems due to its high first-pass hepatic extraction. The landmark innovation was hepatic artery infusion (HAI) therapy for colorectal liver metastases, leveraging FdUrd's pharmacokinetic profile—approximately 95% hepatic extraction during initial pass—to achieve high local concentrations while minimizing systemic toxicity [1] [4]. Randomized clinical trials demonstrated that HAI FdUrd significantly improved tumor response rates (40-55% vs. 10-20% with systemic 5-FU), time to hepatic progression, and quality of life compared to systemic fluoropyrimidine therapy [1].

Table 1: Evolution of Fluoropyrimidine Analogues in Oncology

CompoundIntroduction EraPrimary Clinical NicheKey Biochemical Differentiation
5-Fluorouracil (5-FU)1957Systemic chemotherapyRNA-directed effects dominate; requires complex activation
5-Fluoro-2'-deoxyuridine (FdUrd)1960sHepatic artery infusion (HAI)Direct DNA targeting; efficient conversion to FdUMP
Capecitabine1990sOral systemic therapyTumor-selective enzymatic conversion to 5-FU
Trifluridine/Tipiracil2010sRefractory metastatic CRCThymidine phosphorylase inhibition; triple action mechanism

Role of FdUrd in Targeted DNA Synthesis Inhibition

FdUrd's antineoplastic activity originates from its precision targeting of DNA synthesis through multiple biochemical mechanisms. As a prodrug, it undergoes stepwise phosphorylation to yield the active metabolite 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), which irreversibly inhibits thymidylate synthase (TS)—the sole de novo source of thymidylate production [6]. This inhibition occurs through formation of a stable covalent ternary complex between FdUMP, TS, and the folate cofactor 5,10-methylenetetrahydrofolate, effectively starving rapidly dividing cells of the thymidine triphosphate (dTTP) precursor essential for DNA replication [1] [6].

The DNA-directed cytotoxicity manifests through three complementary pathways:

  • TS Suppression: Prolonged TS inhibition causes dTTP pool depletion, inducing S-phase arrest. Preclinical models demonstrate FdUrd sustains TS inhibition longer than 5-FU at equitoxic doses [1].
  • DNA Incorporation: FdUrd triphosphate (FdUTP) incorporates into DNA, causing base pair mismatches and single-strand breaks [6].
  • DNA Repair Interference: Incorporated FdUrd residues compromise uracil-DNA glycosylase activity, impeding error correction [6].

Table 2: Biochemical Mechanisms of FdUrd Cytotoxicity

MechanismMolecular ConsequenceCellular Outcome
Thymidylate synthase inhibitionDepletion of dTTP poolsImpaired DNA synthesis; S-phase arrest
FdUTP misincorporationDNA strand breaks; impaired ligationDNA fragmentation; PARP activation
RNA incorporationDisrupted rRNA processingImpaired ribosome biogenesis
DNA repair interferenceFaulty base excision repairAccumulation of mutagenic damage

Resistance mechanisms present significant clinical challenges. Tumor cells develop FdUrd resistance through TS overexpression, reduced activating enzyme activity (thymidine kinase), or altered expression of nucleoside transporters [1] [6]. Mitochondrial toxicity studies in C. elegans reveal FdUrd exposure reduces mitochondrial DNA (mtDNA) copy numbers by 15-30% at concentrations of 25-400 μM, though the mtDNA:nuclear DNA ratio remains stable due to coordinated depletion [2] [3]. Crucially, mtDNA half-life in somatic cells (8-13 days) buffers against acute mitochondrial dysfunction, explaining FdUrd's selective cytotoxicity toward nuclear DNA synthesis in rapidly dividing cancer cells [3].

Innovative delivery platforms are overcoming resistance barriers. DNA nanostructures—tetrahedral scaffolds and rectangular origami—functionalized with FdUrd oligomers demonstrate enhanced cytotoxicity in 5-FU-resistant colorectal cancer models. These nanocarriers improve cellular uptake 4-fold via cholesterol moieties and achieve 60% greater apoptosis induction than free FdUrd by circumventing nucleoside transporter dependencies [7]. The nanostructures maintain structural integrity during cellular internalization and release FdUrd oligomers in the reductive cytoplasmic environment, enabling targeted DNA synthesis inhibition while sparing normal cells—a promising approach for overcoming classical resistance mechanisms [7].

Properties

CAS Number

2968-28-7

Product Name

5-Fluoro-2'-deoxyuridine

IUPAC Name

5-fluoro-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C9H11FN2O5

Molecular Weight

246.19 g/mol

InChI

InChI=1S/C9H11FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)

InChI Key

ODKNJVUHOIMIIZ-UHFFFAOYSA-N

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O

Synonyms

5-fluoro-2'-deoxyuridine

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.